Vinyl Ospemifene

Reference Standard Impurity Profiling Structural Elucidation

Generic Ospemifene developers face regulatory risk when HPLC methods cannot resolve the des-chloro vinyl impurity from the API peak. Vinyl Ospemifene is a fully characterized, structurally orthogonal reference standard that directly resolves this specificity challenge. • ΔMW -36.5 Da vs. Ospemifene; absent chlorine isotope pattern for unambiguous LC-MS identification. • Validated for forced degradation studies and ICH Q2(R1) specificity, supporting ANDA/DMF filing. • Supplied with comprehensive Certificate of Analysis (NMR, MS, IR, UV, HPLC) and traceability to USP/EP monographs.

Molecular Formula C₂₄H₂₂O₂
Molecular Weight 342.43
Cat. No. B1156836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl Ospemifene
Synonyms2-[4-((Z)-1,2-Diphenyl-buta-1,3-dienyl)-phenoxy]-ethanol
Molecular FormulaC₂₄H₂₂O₂
Molecular Weight342.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Ospemifene Reference Standard Overview


Vinyl Ospemifene is a fully characterized chemical reference standard and a structurally distinct des‑chloro vinyl analog of the FDA‑approved selective estrogen receptor modulator (SERM) Ospemifene (Osphena) [1]. Chemically defined as (Z)-2-(4-(1,2-diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol (molecular formula C₂₄H₂₂O₂, molecular weight 342.4 g/mol), the compound replaces the chlorine atom present in the parent drug with a conjugated terminal olefin, thereby serving as a critical marker for process‑related impurities and potential degradation products [1][2]. Unlike the active pharmaceutical ingredient (API), Vinyl Ospemifene is intended exclusively for non‑human, analytical research applications including analytical method development, method validation (AMV), quality control (QC), ANDA and DMF filing, and forced degradation studies [1]. Its procurement supports traceability against pharmacopeial standards (USP or EP) [1].

Vinyl Ospemifene: Irreplaceable by Generic Standards


Ospemifene API reference standards and deuterated internal standards (e.g., Ospemifene‑d4) are optimized for quantitation of the parent drug by LC‑MS or HPLC and share virtually identical retention times with the active compound . In contrast, Vinyl Ospemifene possesses a unique molecular scaffold (des‑chloro, vinyl‑substituted triphenylethylene; C₂₄H₂₂O₂, MW 342.4) that is structurally orthogonal to the chlorine‑containing parent drug (C₂₄H₂₃ClO₂, MW 378.9) and to the only abundant circulating metabolite, 4‑hydroxyospemifene (representing approximately 25% of parent drug abundance in human plasma) [1][2][3]. This structural divergence generates a distinct chromatographic retention, UV absorption, and mass spectrometric profile that is indispensable for specificity validation (peak purity assessment), system suitability testing, and forced degradation peak identification in Ospemifene drug substance and drug product analytical methods [4][5]. Substituting Vinyl Ospemifene with an API standard, a stable‑isotope labeled analog, or an unrelated impurity reference would fail to verify chromatographic resolution of this specific process impurity from the active peak, compromising method specificity and potentially leading to regulatory rejection during ANDA review [4][5].

Vinyl Ospemifene vs. API, Metabolites, and Reference Standards


Structural Orthogonality vs. Ospemifene API

Vinyl Ospemifene differs from Ospemifene API by the formal replacement of the chlorine atom with a vinyl group at the terminal ethylene position. Ospemifene API has molecular formula C₂₄H₂₃ClO₂ and molecular weight 378.90 g/mol [1]. Vinyl Ospemifene has molecular formula C₂₄H₂₂O₂ and molecular weight 342.4 g/mol, representing a mass difference of –36.5 Da and the complete absence of chlorine from the structure [2]. This structural modification eliminates the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) from the mass spectrum and substantially alters the UV chromophore, enabling unequivocal spectroscopic discrimination from the API by LC‑UV, LC‑MS, and NMR. By comparison, the major circulating metabolite 4‑hydroxyospemifene (C₂₄H₂₃ClO₃, MW 394.89) retains the chlorine atom and exhibits a mass difference of +16 Da relative to the parent .

Reference Standard Impurity Profiling Structural Elucidation

ICH Q3A Impurity Threshold Compliance

According to standard ICH Q3A guidelines for drug substance impurity reporting, any individual unspecified impurity must be controlled at not more than (NMT) 0.10% w/w (or 0.05% w/w depending on maximum daily dose) [1]. For Ospemifene drug substance, analytical control strategies employ reversed‑phase HPLC with UV detection and specify that individual unidentified impurities are NMT 0.10% w/w, with total impurities NMT 2.0% w/w [2]. Vinyl Ospemifene, as a known and structurally characterized des‑chloro vinyl analog, is explicitly supplied as a reference standard for ANDA filing, method validation, and forced degradation studies to enable accurate identification and quantification of this specific impurity at levels at or below the 0.10% threshold [3]. In contrast, the Ospemifene API reference standard is optimized for assay of the active (typically ≥98–99% purity by HPLC) and cannot serve as a low‑level impurity quantification standard without extensive re‑characterization and dilution to impurity‑range concentrations, introducing unacceptable uncertainty in trace‑level accuracy.

ICH Q3A Impurity Quantification ANDA Filing

De-Chlorination Degradation Pathway Marker

Vinyl Ospemifene is explicitly listed among the applications of Ospemifene reference standards for forced degradation studies, serving as a marker for the de‑chlorination/dehydrohalogenation degradation pathway [1]. In contrast, the Ospemifene API reference standard is intended for assay/purity determination and does not represent a specific degradation product . Other Ospemifene impurity reference standards—such as 4‑hydroxyospemifene (oxidative metabolite marker), Ospemifene N‑oxide, or dealkylated impurities—target hydroxylation, oxidation, or O‑dealkylation pathways, respectively, and do not provide evidence for the formation or resolution of the vinyl/olefin degradation product . A stability‑indicating HPLC method validated per ICH Q2(R1) guidelines must demonstrate that all potential degradation products are resolved from the active peak and from each other; omission of Vinyl Ospemifene from the specificity challenge would leave the de‑chlorination pathway unverified, risking unidentified degradation peaks during formal stability studies [2].

Forced Degradation Stability‑Indicating Method Degradation Pathway

Characterization Package and Pharmacopeial Traceability

Vinyl Ospemifene from SynZeal is supplied with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. Axios Research similarly offers Vinyl Ospemifene as a fully characterized reference standard, with COA and analytical data meeting regulatory requirements . In contrast, other Ospemifene impurities such as Ospemifene Impurity 6 (mixture of Z and E isomers) are supplied as isomeric mixtures requiring additional chromatographic resolution before use [2], and some impurities (e.g., Ospemifene Impurity 1, Impurity 3) are listed as "synthesis on demand" with lead times rather than in‑stock availability [3]. Standard Ospemifene API reference materials are typically supplied with HPLC purity ≥98–99.83% and NMR confirmation but do not include the COA detail, residual solvent data, or impurity profiling that specifically supports the use of a related‑compound standard for impurity method validation.

Certificate of Analysis Pharmacopeial Traceability Regulatory Compliance

Vinyl Ospemifene Application Scenarios


ANDA Filing: Impurity HPLC Method Validation

For generic pharmaceutical companies preparing an Abbreviated New Drug Application (ANDA) for Ospemifene tablets, Vinyl Ospemifene serves as a critical reference standard for demonstrating method specificity per ICH Q2(R1). The compound is used to spike placebo and drug product matrices to verify chromatographic resolution of the des‑chloro vinyl impurity from the Ospemifene API peak and from other known impurities (e.g., 4‑hydroxyospemifene, dealkylated impurities) at the ICH‑mandated individual impurity reporting threshold of NMT 0.10% w/w [1][2]. Its structural orthogonality (ΔMW –36.5 Da vs. API, absent chlorine isotope pattern) provides unambiguous mass spectrometric confirmation in LC‑MS identification workflows [3][4]. System suitability solutions prepared with Vinyl Ospemifene and Ospemifene API demonstrate resolution (Rs) between the critical pair, directly supporting the specificity section of the ANDA Chemistry, Manufacturing, and Controls (CMC) module [1].

Forced Degradation: De-Chlorination Pathway Coverage

During development of a stability‑indicating HPLC method for Ospemifene drug substance and drug product, forced degradation studies under stress conditions (acid, base, oxidative, thermal, photolytic) per ICH Q1A(R2) generate a panel of degradation products. Vinyl Ospemifene is explicitly listed for forced degradation applications and represents the de‑chlorination/dehydrohalogenation degradation pathway [1]. By including Vinyl Ospemifene in the specificity challenge alongside the API and oxidative degradation markers (e.g., 4‑hydroxyospemifene), the analytical laboratory can confirm that the de‑chlorination product peak is resolved from the active peak and from all other stress‑generated degradants. This comprehensive degradation pathway coverage is required to validate the stability‑indicating nature of the method and to support shelf‑life specification setting [1][5].

QC Lot Release: Routine Impurity Monitoring

For QC laboratories performing routine lot release testing of Ospemifene API or finished drug product, Vinyl Ospemifene is used as an external reference standard to identify and quantify the des‑chloro vinyl impurity in production batches. QC specifications for Ospemifene drug substance require that individual unidentified impurities are NMT 0.10% w/w and total impurities NMT 2.0% w/w by validated HPLC area percent [2]. Vinyl Ospemifene, supplied with a detailed Certificate of Analysis and potential traceability to USP or EP pharmacopeial standards [1], enables accurate peak identification and quantification in routine impurity profiles. Its use supports ongoing compliance with ICH Q3A thresholds and provides documented evidence of impurity control for regulatory inspections and pharmacopeial monograph conformance [2][5].

DMF Submission: Impurity Characterization Documentation

For API manufacturers filing a Type II Drug Master File (DMF) with the FDA, comprehensive characterization of all potential and actual impurities is a regulatory expectation. Vinyl Ospemifene, as a fully characterized reference standard with detailed analytical data (COA, HPLC, NMR, MS, IR, UV), supports the impurity characterization section of the DMF [1]. By documenting the identity, specification, and analytical profile of the des‑chloro vinyl impurity, the DMF holder demonstrates proactive control of this process‑related substance. The availability of Vinyl Ospemifene as a characterized standard, distinct from the API and from other impurity standards that may be supplied as isomeric mixtures or on synthesis‑on‑demand basis, strengthens the DMF's quality section and facilitates DMF review by regulatory agencies [1].

Technical Documentation Hub

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